molecular formula C36H61N8O12P B15137870 Stat3-IN-23

Stat3-IN-23

Cat. No.: B15137870
M. Wt: 828.9 g/mol
InChI Key: JYBBBBGACUMKKU-CSJNAZMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stat3-IN-23 is a small molecule inhibitor specifically designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, differentiation, and survival. It is often constitutively activated in many cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of dichloromethane as a solvent and N,N-Diisopropylethylamine (DIPEA) as a base . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Stat3-IN-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Stat3-IN-23 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.

    Biology: Helps in understanding the biological processes regulated by STAT3, including cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancers with constitutive STAT3 activation.

    Industry: Used in the development of new drugs targeting the STAT3 pathway

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stat3-IN-23 is unique due to its high specificity and potency in inhibiting STAT3. Unlike other inhibitors, it has shown promising results in preclinical studies, making it a potential candidate for further development in cancer therapy .

Properties

Molecular Formula

C36H61N8O12P

Molecular Weight

828.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H61N8O12P/c1-21(2)19-28(42-34(49)29(43-31(46)25-11-8-18-39-25)20-23-12-14-24(15-13-23)56-57(53,54)55)33(48)40-26(9-4-6-16-37)32(47)44-30(22(3)45)35(50)41-27(36(51)52)10-5-7-17-38/h12-15,21-22,25-30,39,45H,4-11,16-20,37-38H2,1-3H3,(H,40,48)(H,41,50)(H,42,49)(H,43,46)(H,44,47)(H,51,52)(H2,53,54,55)/t22-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

JYBBBBGACUMKKU-CSJNAZMVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2CCCN2

Origin of Product

United States

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